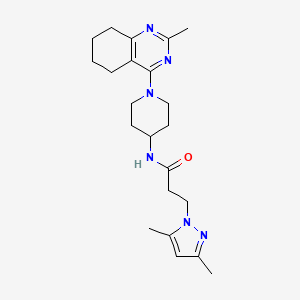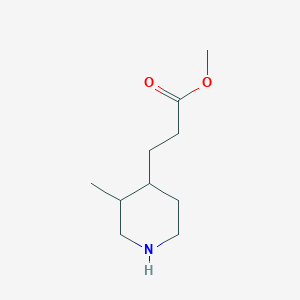
Methyl 3-(3-methylpiperidin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-methylpiperidin-4-yl)propanoate, also known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. MMPP is a colorless liquid that belongs to the class of piperidine derivatives and is widely used as a building block for the synthesis of various compounds.
作用機序
The mechanism of action of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives is still under investigation. However, it is believed that Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives exert their biological activity by interacting with specific molecular targets, such as enzymes and receptors, in the body. For example, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and physiological effects:
Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of cellular metabolism. Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have also been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives have several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which makes it a reliable building block for the synthesis of various compounds. However, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives can be challenging to synthesize, and their biological activity can be affected by various factors, such as solvent polarity and pH.
将来の方向性
The potential applications of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives in various fields of science are vast, and future research is needed to fully explore their potential. Some future directions include investigating the molecular targets of Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives and elucidating their mechanism of action. Additionally, the synthesis of new Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives with enhanced biological activity and reduced toxicity is an exciting avenue for future research. Finally, the development of new methods for the synthesis of Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives and their analogs is an essential area for future research.
合成法
Methyl 3-(3-methylpiperidin-4-yl)propanoate can be synthesized through different methods, including the reaction of 3-methylpiperidine with methyl acrylate in the presence of a Lewis acid catalyst, such as zinc chloride, or by the reaction of 3-methylpiperidine with methyl propiolate in the presence of a palladium catalyst. The latter method is more efficient and yields higher purity Methyl 3-(3-methylpiperidin-4-yl)propanoate.
科学的研究の応用
Methyl 3-(3-methylpiperidin-4-yl)propanoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, Methyl 3-(3-methylpiperidin-4-yl)propanoate has been used as a key building block for the synthesis of various bioactive compounds, including antimalarial, antitumor, and anti-inflammatory agents. Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have also been shown to possess significant antibacterial and antifungal activity.
特性
IUPAC Name |
methyl 3-(3-methylpiperidin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-7-11-6-5-9(8)3-4-10(12)13-2/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIANAGWMNQJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methylpiperidin-4-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2787045.png)
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)
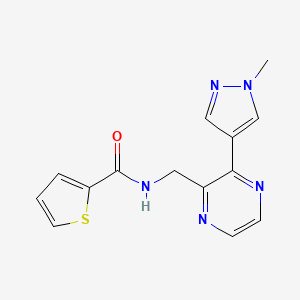
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
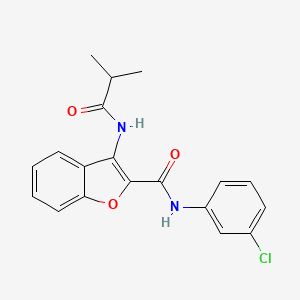
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)
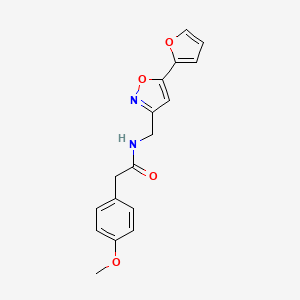


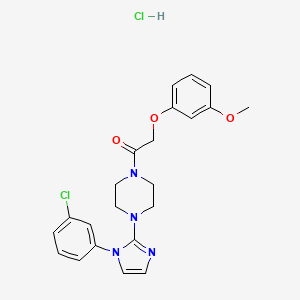

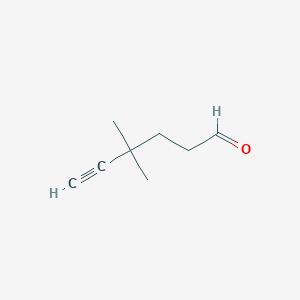
![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)
